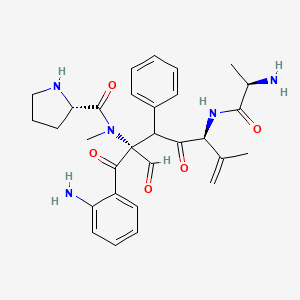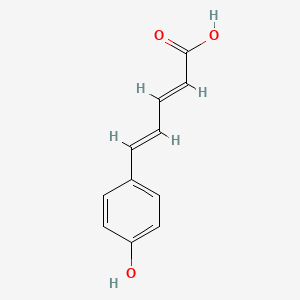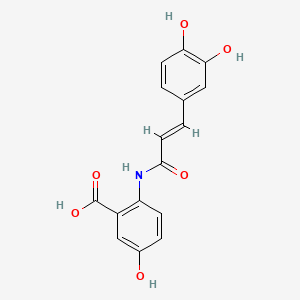
Benzeneacetic acid, 4-(2-(diethylamino)-2-oxoethoxy)-3-ethoxy-, propyl ester
Descripción general
Descripción
AZD-3043 es un nuevo agente sedante-hipnótico metabólicamente lábil. Es un modulador alostérico positivo del receptor de ácido gamma-aminobutírico tipo A, que contiene una fracción éster metabólicamente lábil. Este compuesto ha sido diseñado para proporcionar una emergencia rápida y predecible de la hipnosis, lo que lo convierte en un candidato potencial para su uso clínico como agente sedante-hipnótico .
Métodos De Preparación
La síntesis de AZD-3043 implica la reacción de precursores específicos bajo condiciones controladas. Las rutas sintéticas normalmente incluyen la formación de la fracción éster, que es crucial para su labililidad metabólica. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del compuesto a través de diversos procesos químicos, incluida la purificación y la cristalización .
Análisis De Reacciones Químicas
AZD-3043 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes, lo que da como resultado la formación de derivados reducidos.
Sustitución: Las reacciones de sustitución implican la sustitución de grupos funcionales específicos dentro de la molécula, a menudo utilizando reactivos como halógenos o grupos alquilo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
AZD-3043 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar los efectos de la labililidad metabólica en la farmacocinética y la farmacodinámica.
Biología: El compuesto se utiliza para investigar la modulación de los receptores de ácido gamma-aminobutírico tipo A y su papel en varios procesos biológicos.
Medicina: AZD-3043 se está explorando como un posible agente sedante-hipnótico para uso clínico, con estudios que se centran en su seguridad, eficacia y perfil de recuperación rápida.
Industria: Las propiedades únicas del compuesto lo convierten en una herramienta valiosa en el desarrollo de nuevos agentes sedante-hipnóticos con perfiles farmacológicos mejorados
Mecanismo De Acción
AZD-3043 ejerce sus efectos potenciando las corrientes de cloruro mediadas por el receptor de ácido gamma-aminobutírico tipo A. Esta modulación conduce a la inhibición de la actividad neuronal, lo que resulta en sedación e hipnosis. El compuesto se hidroliza rápidamente en microsomas hepáticos, lo que lleva a su rápida eliminación y corta duración de acción. Esta vía metabólica dependiente de la esterasa es crucial para su perfil de recuperación predecible .
Comparación Con Compuestos Similares
AZD-3043 a menudo se compara con otros agentes sedante-hipnóticos como el propofol y el propanidid. Mientras que el propofol es conocido por su despertar tardío después de la infusión prolongada, AZD-3043 ofrece una duración de acción más corta y una recuperación rápida. El propanidid, otro análogo químico, comparte algunas similitudes con AZD-3043, pero es menos potente en ciertas preparaciones neuronales. La fracción éster única de AZD-3043 contribuye a su rápido metabolismo y eliminación, diferenciándolo de otros compuestos de su clase .
Compuestos Similares
- Propofol
- Propanidid
Propiedades
Número CAS |
579494-66-9 |
|---|---|
Fórmula molecular |
C19H29NO5 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-ethoxyphenyl]acetate |
InChI |
InChI=1S/C19H29NO5/c1-5-11-24-19(22)13-15-9-10-16(17(12-15)23-8-4)25-14-18(21)20(6-2)7-3/h9-10,12H,5-8,11,13-14H2,1-4H3 |
Clave InChI |
QPUVKSKJCNGSGT-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OCC |
SMILES canónico |
CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OCC |
Apariencia |
Solid powder |
Key on ui other cas no. |
579494-66-9 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(4-((N,N-diethylcarbamoyl)methoxy)-3-ethoxyphenyl)acetic acid propyl ester AZD-3043 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


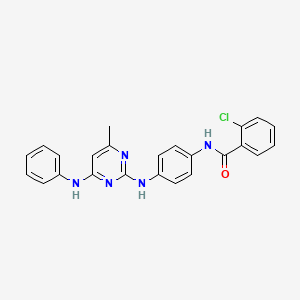


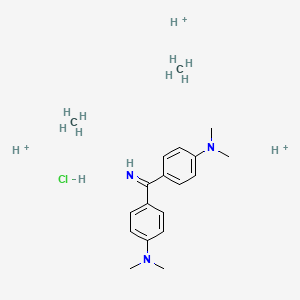


![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)


